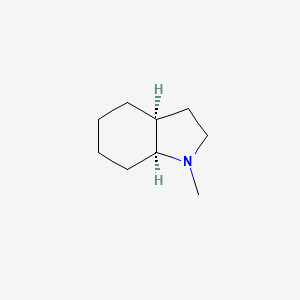
(3aS,7aS)-1-Methyloctahydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,7aS)-1-Methyloctahydro-1H-indole is a stereoisomer of octahydroindole, a bicyclic organic compound. This compound is characterized by its unique three-dimensional structure, which includes a fused ring system with a nitrogen atom. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-1-Methyloctahydro-1H-indole typically involves the hydrogenation of indole derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-methylindole using a palladium catalyst in the presence of hydrogen gas. The reaction is carried out under high pressure and moderate temperature to ensure complete hydrogenation of the aromatic ring, resulting in the formation of the octahydroindole structure .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or crystallization techniques to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
(3aS,7aS)-1-Methyloctahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of N-alkyl or N-acyl derivatives
Aplicaciones Científicas De Investigación
(3aS,7aS)-1-Methyloctahydro-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of (3aS,7aS)-1-Methyloctahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the central nervous system, influencing signal transduction pathways and resulting in pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
(3aS,7aS)-Octahydro-1H-inden-1-one: Shares a similar bicyclic structure but lacks the nitrogen atom.
(3aR,7aR)-Hexahydro-1H-benzo[d]imidazole: Contains a similar fused ring system with nitrogen atoms but differs in stereochemistry and additional functional groups
Uniqueness
(3aS,7aS)-1-Methyloctahydro-1H-indole is unique due to its specific stereochemistry and the presence of a nitrogen atom within the fused ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
1194-58-7 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
(3aS,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydroindole |
InChI |
InChI=1S/C9H17N/c1-10-7-6-8-4-2-3-5-9(8)10/h8-9H,2-7H2,1H3/t8-,9-/m0/s1 |
Clave InChI |
AWTMNUUIQAMREG-IUCAKERBSA-N |
SMILES isomérico |
CN1CC[C@H]2[C@@H]1CCCC2 |
SMILES canónico |
CN1CCC2C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


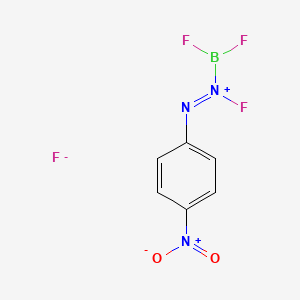
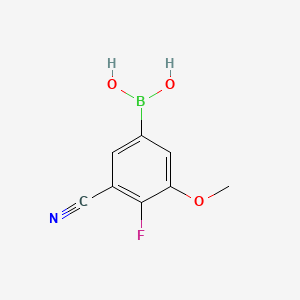
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
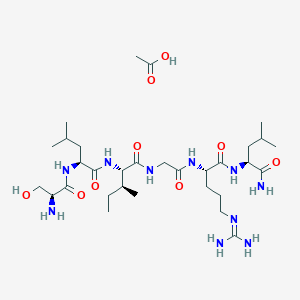
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)

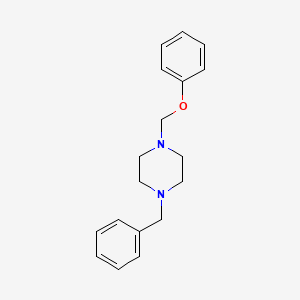
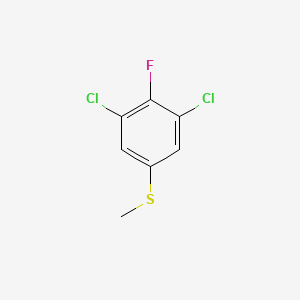
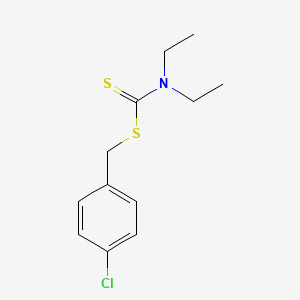

![Cyclopenta[cd]azulene](/img/structure/B14757204.png)

![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
